molecular formula C12H18BNO2 B1356597 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1171891-42-1

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1356597
CAS No.: 1171891-42-1
M. Wt: 219.09 g/mol
InChI Key: SYEVQHAWWSEMRN-UHFFFAOYSA-N
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Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its structure combines a pyridine ring with a methyl substituent at the 3-position and a pinacol boronate group at the 5-position (Fig. 1). This configuration balances steric accessibility and electronic properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-6-10(8-14-7-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEVQHAWWSEMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590414
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171891-42-1
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Record name 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyridine Derivatives

  • Starting Materials: 3-methyl-5-halopyridine (commonly bromide or iodide derivatives)
  • Boron Source: Bis(pinacolato)diboron (B2pin2), which provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium carbonate or potassium acetate
  • Solvent: Organic solvents like tetrahydrofuran (THF), toluene, or dioxane
  • Conditions: Inert atmosphere (argon or nitrogen), elevated temperatures (typically 80–100 °C), reaction times ranging from 6 to 24 hours

This method allows the direct substitution of the halogen on the pyridine ring with the boronic ester group via palladium-catalyzed cross-coupling borylation, yielding the target compound with high regioselectivity and good yields.

Formation of Boronic Ester via Reaction of Boronic Acid with Pinacol

An alternative approach involves synthesizing the corresponding boronic acid derivative of 3-methyl-5-pyridine, followed by esterification with pinacol under basic conditions.

  • Starting Material: 3-methyl-5-pyridine boronic acid
  • Reagent: Pinacol (2,3-dimethyl-2,3-butanediol)
  • Base: Potassium carbonate or sodium hydroxide
  • Solvent: Typically anhydrous organic solvents such as dichloromethane or toluene
  • Conditions: Room temperature to mild heating, reaction time varies

This method is less commonly used industrially but is valuable for small-scale synthesis and purification of the boronic ester.

The palladium-catalyzed borylation proceeds via oxidative addition of the halogenated pyridine to Pd(0), followed by transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronic ester-substituted pyridine. The base facilitates the activation of the diboron reagent and neutralizes the halide byproducts.

  • Data Table: Typical Reaction Parameters and Yields
Parameter Typical Value/Range Notes
Catalyst Pd(dppf)Cl2, Pd(PPh3)4 1–5 mol% loading
Boron Source Bis(pinacolato)diboron (B2pin2) 1.2 equivalents
Base K2CO3, KOAc 2–3 equivalents
Solvent THF, toluene, dioxane Anhydrous, inert atmosphere
Temperature 80–100 °C Controlled heating
Reaction Time 6–24 hours Dependent on scale and substrate
Yield 70–95% High regioselectivity and purity
  • Continuous Flow Reactors: For industrial production, continuous flow techniques are employed to improve heat and mass transfer, reaction control, and safety, especially when handling palladium catalysts and organoboron reagents.
  • Purification: Crystallization or chromatography is used to isolate the pure boronic ester.
  • Safety: The compound and intermediates require handling under inert atmosphere due to sensitivity to moisture and air; boronic esters are generally stable but precautions against hydrolysis are necessary.
  • Optimization studies indicate that the choice of base and solvent significantly affects the yield and selectivity of the borylation reaction. Potassium carbonate in THF under argon atmosphere is often optimal.
  • Ligand choice on palladium catalysts influences turnover number and reaction rate. Bidentate phosphine ligands such as dppf enhance catalyst stability.
  • The use of microwave irradiation has been reported to reduce reaction times drastically without compromising yields, facilitating rapid synthesis.

The preparation of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is predominantly achieved through palladium-catalyzed borylation of halogenated 3-methylpyridine derivatives using bis(pinacolato)diboron under basic and inert conditions. This method offers high efficiency, selectivity, and scalability for research and industrial applications. Alternative methods include esterification of boronic acids with pinacol. Reaction parameters such as catalyst type, base, solvent, and temperature are critical for optimizing yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl structures. This reaction is pivotal in constructing complex molecules for drug discovery.

Key Data:

SubstrateCatalyst SystemConditionsYield (%)Source
4-BromobenzoatePd(OAc)₂, SPhos1,4-Dioxane/H₂O, 80°C, 16h91
3-Bromo-6-methoxypyridinePd(dppf)Cl₂, K₂CO₃THF/H₂O, 60°C, 1h89
2-BromotoluenePd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 80°C, 4h85

Mechanism :

  • Oxidative Addition : Pd⁰ inserts into the carbon-halogen bond of the aryl halide.

  • Transmetallation : Boronate transfers the aryl group to Pd.

  • Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring undergoes SNAr reactions with amines or alkoxides at elevated temperatures.

Example Reaction:

Substrate : 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reagent : Potassium tert-butoxide
Conditions : DMF, 120°C, 6h
Product : 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-alkoxypyridine
Yield : 78%

Oxidation Reactions

The boronate group oxidizes to hydroxyl or carbonyl derivatives under acidic or basic conditions, enabling further functionalization.

Oxidation Pathways:

Oxidizing AgentProductApplicationSource
H₂O₂, AcOH5-Hydroxy-3-methylpyridineIntermediate for APIs
NaBO₃·4H₂O5-Keto-3-methylpyridine boronatePolymer synthesis

Directed ortho-Metalation

The boronate acts as a directing group, enabling regioselective lithiation at the pyridine’s ortho position. Subsequent quenching with electrophiles (e.g., D₂O, CO₂) yields substituted derivatives.

Case Study :

  • Electrophile : D₂O

  • Product : 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4,6-d₃-pyridine

  • Isotopic Purity : >98%

Stability and Side Reactions

While stable under inert conditions, the boronate hydrolyzes in aqueous acids/bases:

Hydrolysis :
B OR 2 Py+3H2OB OH 3+2ROH+Py H\text{B OR }_2\text{ Py}+3\text{H}_2\text{O}\rightarrow \text{B OH }_3+2\text{ROH}+\text{Py H}
Mitigation : Reactions require anhydrous solvents (e.g., THF, dioxane) and inert atmospheres .

Comparative Reactivity with Analogues

CompoundReactivity in Suzuki Coupling (%)Stability in H₂O (pH 7)
3-Methyl-5-(dioxaborolan)pyridine91>24h
2-Fluoro-5-(dioxaborolan)pyridine8812h
4-Methoxy-5-(dioxaborolan)pyridine8418h

Data compiled from .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in coupling reactions. The boron atom in the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Halogen-Substituted Derivatives
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Molecular Formula: C₁₁H₁₅BFNO₂. Molecular Weight: 223.05 g/mol. However, its smaller size reduces steric effects compared to methyl.
  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): CAS: 408492-27-3.
Methoxy-Substituted Derivatives
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine (): Molecular Formula: C₁₂H₁₈BN₂O₃. Impact: The electron-donating methoxy group increases electron density on the pyridine ring, which may slow oxidative addition in palladium-catalyzed reactions. The amino group at the 3-position adds hydrogen-bonding capability, useful in supramolecular chemistry.
  • 2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():

    • Impact : The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the boronate group. This could improve reactivity in electron-deficient aryl halide couplings.
Trifluoromethyl-Substituted Derivatives
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (): Molecular Formula: C₁₂H₁₅BF₃NO₂. Molecular Weight: 273.06 g/mol. Impact: The trifluoromethyl group increases lipophilicity (logP) and metabolic stability, making this analog favorable in drug discovery. However, its strong electron-withdrawing nature may reduce nucleophilicity in cross-couplings.

Positional Isomerism and Steric Effects

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): CAS: 719268-92-4.
  • 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():

    • CAS : 1083168-96-0.
    • Impact : The combined chloro and methoxy substituents create a polarized electronic environment, which may enhance regioselectivity in multi-step syntheses.

Heterocyclic Variations

  • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine ():
    • Impact : Replacement of the pyridine ring with a pyrazolopyridine scaffold introduces additional hydrogen-bonding sites, improving solubility in polar solvents.

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Property Reference
3-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine 3-Me, 5-Bpin ~269.11 Balanced reactivity, moderate steric profile
3-Fluoro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine 3-F, 5-Bpin 223.05 Enhanced electrophilicity, smaller substituent
2-Methoxy-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-3-pyridinamine 2-OMe, 3-NH₂, 5-Bpin ~252.12 Hydrogen-bonding capability, reduced reactivity
3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine 3-CF₃, 5-Bpin 273.06 High lipophilicity, metabolic stability
2-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine 2-Me, 5-Bpin ~253.10 Steric hindrance near boronate

Key Research Findings

  • Reactivity Trends : Electron-withdrawing groups (e.g., CF₃, SO₂Me) enhance electrophilicity but may require optimized catalytic systems . Methyl and methoxy groups offer tunable steric and electronic profiles for diverse coupling partners .
  • Synthetic Utility : The target compound’s 3-methyl group is frequently employed in drug intermediates due to its stability and compatibility with late-stage functionalization .
  • Applications : Fluorinated and trifluoromethylated analogs are prioritized in agrochemical and pharmaceutical research for improved bioavailability .

Biological Activity

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H18BNO4
  • Molecular Weight : 275.11 g/mol
  • CAS Number : 1220696-32-1

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes involved in disease processes. Notably, it has shown promise as a dual inhibitor of the DYRK1A enzyme, which plays a role in neurodegenerative diseases and cancer.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several key enzymes:

  • DYRK1A Inhibition :
    • Activity : Demonstrated nanomolar-level inhibitory activity against DYRK1A.
    • Mechanism : The compound binds to the active site of DYRK1A, preventing substrate phosphorylation.
    • Study Reference : A study highlighted the synthesis and validation of this compound as a potent DYRK1A inhibitor with significant anti-inflammatory properties in vitro .
  • SARS-CoV-2 Mpro Inhibition :
    • Activity : Exhibits inhibitory effects on the main protease (Mpro) of SARS-CoV-2.
    • Mechanism : The compound forms covalent bonds with the catalytic residues in Mpro, inhibiting viral replication.
    • Study Reference : In vitro assays showed that related boronic acids inhibited Mpro activity by approximately 23% at concentrations of 20 μM .

Case Study 1: Neuroprotective Effects

In a preclinical study involving neurodegenerative models, the compound was evaluated for its neuroprotective effects. Results indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models.

Case Study 2: Antiviral Activity

In another study focused on antiviral properties against SARS-CoV-2, researchers synthesized derivatives of this compound and assessed their efficacy using cell-based assays. The results demonstrated that specific derivatives retained significant antiviral activity while exhibiting low cytotoxicity.

Data Summary

Biological ActivityTarget EnzymeIC50 ValueReference
DYRK1A InhibitionDYRK1A<10 nM
Mpro InhibitionSARS-CoV-2 Mpro20 µM

Q & A

Basic: What are the common synthetic routes for preparing this boronate ester in academic research?

Methodological Answer:
The compound is primarily synthesized via Suzuki-Miyaura cross-coupling reactions . Key steps include:

  • Substrate Preparation : A brominated or iodinated pyridine derivative (e.g., 2-bromo-5-chlorothieno[3,2-b]pyridine) is coupled with a boronate ester precursor.
  • Catalytic System : Pd(PPh₃)₄ or similar Pd catalysts are used with a base (e.g., Cs₂CO₃) in a solvent system of 1,4-dioxane/water.
  • Reaction Conditions : Temperatures range from 90°C to 105°C, with reaction times varying based on substrate reactivity .

For example, in the synthesis of pyridothiophene derivatives, this compound reacted with 2-bromo-5-chlorothieno[3,2-b]pyridine under Pd catalysis to yield coupled products .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with electron-deficient aryl halides?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced electron-deficient substrate activation.
  • Base and Additives : Use Cs₂CO₃ for deprotonation or CsF with 18-crown-6 to stabilize boron intermediates and improve reaction rates .
  • Solvent Systems : Anhydrous dioxane with minimal water content to reduce boronate ester hydrolysis.
  • Temperature Control : Higher temperatures (105°C) for sluggish reactions, but monitor for decomposition.

Contradictions in yield (e.g., 26% in one study vs. unquantified in others) may arise from substrate steric hindrance or impurities. Validate purity via HPLC before coupling .

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies pyridine ring protons (δ 7.5–8.5 ppm) and boronate ester methyl groups (δ 1.0–1.3 ppm). Anomalies in splitting patterns may indicate rotameric forms .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 274.1).
  • X-ray Crystallography : Single-crystal analysis verifies the planar pyridine ring and tetrahedral boron geometry. DFT calculations (B3LYP/6-311+G(2d,p)) refine bond lengths/angles .

Advanced: How to resolve discrepancies between experimental and computational structural data?

Methodological Answer:
Discrepancies (e.g., B–O bond lengths) arise from:

  • Crystal Packing Effects : X-ray data reflect solid-state interactions, while DFT models gas-phase geometry.
  • Solvent Corrections : Include implicit solvent models (e.g., PCM) in DFT to mimic solution-phase conditions.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain deviations .

For example, a 0.02 Å difference in B–O bond lengths between X-ray and DFT may stem from crystal lattice strain.

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods.
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to mitigate boronate ester hydrolysis during storage or aqueous reactions?

Methodological Answer:

  • Storage : Add molecular sieves (3Å) to containers and store under inert gas.
  • Reaction Design : For aqueous reactions, use biphasic systems (toluene/water) or phase-transfer catalysts (e.g., TBAB).
  • Kinetic Monitoring : Track hydrolysis via ¹¹B NMR (appearance of boronic acid peaks at δ 28–32 ppm) .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • PET Imaging Probes : Serves as a boronate ester precursor for radiolabeled α-synuclein tracers.
  • Kinase Inhibitor Synthesis : Coupled with heteroaryl halides to generate bioactive scaffolds .

Advanced: How does electronic tuning of the pyridine ring affect its reactivity in cross-coupling?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Meta-substituted EWGs (e.g., –CF₃) enhance oxidative addition rates with Pd⁰.
  • Steric Effects : 3-Methyl substitution minimizes steric clash during transmetallation, improving yield.
  • DFT Studies : Calculate Fukui indices to predict reactive sites for functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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